Optical Purity and Chiral Integrity
The hydrobromide salt of S-(+)-O-Desmethylraclopride exhibits a specific optical rotation of [α]23/D +11.0° (c = 1.08 in ethanol), establishing its S-(+)-enantiomeric identity and purity . In stark contrast, the free base form, (S)-O-Desmethylraclopride, displays a negative optical rotation of [α]20/D = -31° (c=1, DMSO) . This 42-degree difference in specific rotation not only confirms distinct physical forms but also highlights the risk of racemization or enantiomeric impurity if the incorrect form is procured, which is paramount for the stereospecific binding required in subsequent PET imaging applications.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]23/D +11.0° (c = 1.08 in ethanol) |
| Comparator Or Baseline | Free base: [α]20/D = -31° (c=1, DMSO) |
| Quantified Difference | Difference of 42 degrees in specific rotation |
| Conditions | Polarimetry; Target compound measured in ethanol, comparator measured in DMSO |
Why This Matters
Ensuring procurement of the correct salt form with verified optical rotation is critical for maintaining enantiomeric purity in radiosynthesis, directly impacting the stereospecificity and reproducibility of [¹¹C]raclopride production.
